Cas no 521972-99-6 (5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one)

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound featuring a fused thiazolidinone core with a furylmethylene substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of both thioxo and furyl groups enhances its potential as a precursor for biologically active molecules, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. Its rigid framework allows for selective modifications, facilitating the exploration of structure-activity relationships. The compound’s stability and synthetic versatility make it suitable for applications in pharmaceutical research and material science.
5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one structure
521972-99-6 structure
Product Name:5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
CAS No:521972-99-6
MF:C8H5NO2S2
MW:211.26079916954
MDL:MFCD00228362
CID:2859073
PubChem ID:1269435
Update Time:2025-07-16

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one Chemical and Physical Properties

Names and Identifiers

    • (5Z)-5-(2-furylmethylene)-2-sulfanyl-thiazol-4-one
    • 5-[(Z)-2-furylmethylidene]-2-thioxo-1,3-thiazolan-4-one
    • CHEMBL1957782
    • AKOS000649868
    • 6W-0219
    • G90454
    • 521972-99-6
    • NSC 31192
    • F0393-0755
    • Protonstatin-1
    • (5Z)-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • (5Z)-5-(2-furylmethylene)-2-thioxo-thiazolidin-4-one
    • 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
    • CS-0357521
    • MFCD00228362
    • SCHEMBL5139089
    • 4703-96-2
    • EX-A9328
    • GLXC-25500
    • SCHEMBL5139092
    • STK397031
    • (5Z)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
    • HY-W317853
    • MFCD00030599
    • 5-[(Z)-1-(2-FURYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
    • NSC31192
    • AF-962/31929014
    • (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one
    • MDL: MFCD00228362
    • Inchi: 1S/C8H5NO2S2/c10-7-6(13-8(12)9-7)4-5-2-1-3-11-5/h1-4H,(H,9,10,12)/b6-4-
    • InChI Key: ISSUVJNRFWFRIV-XQRVVYSFSA-N
    • SMILES: S1C(NC(/C/1=C/C1=CC=CO1)=O)=S

Computed Properties

  • Exact Mass: 210.97617075g/mol
  • Monoisotopic Mass: 210.97617075g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 99.6Ų

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one Pricemore >>

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5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one Suppliers

Amadis Chemical Company Limited
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(CAS:521972-99-6)
Order Number:A1164084
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Quantity:10mg/5mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:20
Price ($):482.0/321.0
Email:sales@amadischem.com

Additional information on 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Introduction to 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS No. 521972-99-6)

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 521972-99-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazolidinone class, characterized by its sulfur-containing five-membered ring structure, which is a common motif in biologically active molecules. The presence of both furyl and thioxo functional groups in its molecular framework endows it with unique chemical properties and potential applications in drug discovery.

The structural features of 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one make it a promising candidate for further investigation in various therapeutic areas. The furyl group, derived from furan, contributes to the molecule's aromaticity and potential electronic properties, while the thioxo group introduces electrophilic centers that can participate in nucleophilic substitution reactions. These characteristics are particularly relevant in the design of inhibitors targeting enzymes involved in metabolic pathways or signal transduction processes.

In recent years, there has been growing interest in exploring the pharmacological potential of thiazolidinone derivatives. Studies have demonstrated that compounds within this class often exhibit inhibitory activity against enzymes such as kinases, proteases, and oxidoreductases, which are implicated in various diseases including cancer, inflammation, and neurodegenerative disorders. The unique structural scaffold of 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one suggests that it may possess similar bioactivities or serve as a valuable scaffold for structure-activity relationship (SAR) studies.

One of the most compelling aspects of 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its potential role as a precursor or intermediate in the synthesis of more complex pharmacophores. The reactivity of its double bond and sulfur-containing heterocycle allows for modifications that can enhance its binding affinity to biological targets. For instance, functionalization at the furyl or thioxo positions could lead to derivatives with improved solubility, bioavailability, or selectivity.

The synthesis of 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic transformations starting from readily available furan derivatives. Key steps often include condensation reactions to form the thiazolidinone ring followed by functional group interconversions to introduce the furyl substituent. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds, making them more accessible for research purposes.

From a computational chemistry perspective, virtual screening and molecular docking studies have been employed to evaluate the binding interactions of 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one with target proteins. These studies have revealed potential binding pockets where the furyl and thioxo groups can interact with key residues on the enzyme surface. Such insights are crucial for designing optimized analogs with enhanced pharmacological profiles.

In clinical research settings, 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential therapeutic effects in preclinical models. Preliminary findings suggest that it may exhibit anti-inflammatory properties by modulating cytokine production or inhibiting inflammatory pathways. Additionally, its ability to cross cell membranes may make it suitable for treating intracellularly mediated diseases such as certain types of cancer.

The safety profile of 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is another critical consideration in its development as a drug candidate. Toxicological studies have been conducted to assess its acute and chronic toxicity levels. These assessments help determine appropriate dosing regimens and identify any potential side effects that may need to be managed during therapeutic use.

The future directions for research on 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one include exploring its role in combination therapies with other drugs or small molecules. Combination approaches can often enhance treatment efficacy by targeting multiple disease mechanisms simultaneously. Furthermore, investigating its mechanism of action at a molecular level will provide deeper insights into how it interacts with biological systems.

Overall,5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS No. 521972-99-6) represents a significant area of interest in medicinal chemistry due to its structural complexity and potential therapeutic applications. Its unique chemical properties make it an excellent candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs across various disease indications.

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Amadis Chemical Company Limited
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A1164084
Purity:99%/99%
Quantity:10mg/5mg
Price ($):482.0/321.0
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